molecular formula C5H10N4O B13156876 3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol

3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol

Cat. No.: B13156876
M. Wt: 142.16 g/mol
InChI Key: KCAMKDOKVXJYMI-UHFFFAOYSA-N
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Description

3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in the public domain, its core structure places it within a well-researched class of 1,2,3-triazole derivatives known for diverse pharmacological activities. Compounds featuring a 1,2,3-triazole moiety linked to a propanol chain have been extensively investigated as potential therapeutic agents. Notably, structurally similar 1,2,3-triazole-containing compounds have demonstrated moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite that causes malaria . This makes the 1,2,3-triazole scaffold a valuable template for developing novel antimalarial candidates, particularly through strategies like molecular hybridization . Furthermore, the 1,2,3-triazole core is a privileged structure in antimicrobial research. Analogs of this heterocycle have been designed and synthesized to target fungal pathogens, such as Candida albicans , by inhibiting key enzymes like sterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway . The propyl alcohol linker in this compound provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This product is presented as a key chemical building block for researchers synthesizing novel compounds for biological evaluation in areas including infectious disease and heterocyclic chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

3-(4-aminotriazol-2-yl)propan-1-ol

InChI

InChI=1S/C5H10N4O/c6-5-4-7-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8)

InChI Key

KCAMKDOKVXJYMI-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1N)CCCO

Origin of Product

United States

Preparation Methods

Cyclization of Glyoxal Bishydrazone to 1-Amino-1,2,3-triazole Intermediate

A key intermediate in the synthesis of amino-substituted 1,2,3-triazoles is 1-amino-1,2,3-triazole , which can be prepared on an industrial scale by the oxidative cyclization of glyoxal bishydrazone.

  • Starting Material: Glyoxal bishydrazone, synthesized by reacting glyoxal with hydrazine monohydrate.
  • Cyclization Reagents: Aqueous hydrogen peroxide in the presence of catalytic amounts of transition metal oxides (e.g., tungsten (VI) oxide, manganese dioxide).
  • Conditions: Reaction temperature ranges from 0°C to the solvent's boiling point, preferably 5–80°C; reaction time 1 to 48 hours, typically 2 to 15 hours.
  • Purification: Recrystallization, chromatography, or distillation.
  • Yield: Approximately 74% for 1-amino-1,2,3-triazole under optimized conditions.

This process avoids the use of large quantities of toxic or expensive reagents and reduces environmental impact, making it suitable for industrial applications.

Functionalization to Introduce the Propanol Side Chain

While the patent focuses on the preparation of the 1-amino-1,2,3-triazole core, the propanol side chain can be introduced via alkylation or substitution reactions on the triazole nitrogen or carbon atoms.

  • Alkylation Strategy: Alkylation of the triazole ring with a suitable 3-halo-1-propanol derivative can be performed under basic conditions.
  • Example: Reaction of 1-amino-1,2,3-triazole with 3-bromopropanol or its protected derivatives in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate.

This method allows selective attachment of the propanol chain while preserving the amino functionality on the triazole ring.

Alternative “Click” Chemistry Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as “click” chemistry, is a versatile method for synthesizing 1,2,3-triazole derivatives.

  • Procedure:
    • Prepare an azide derivative of propanol or a related precursor.
    • React with a terminal alkyne under Cu(I) catalysis in aqueous or mixed solvents.
  • Advantages: High regioselectivity, mild conditions, and good yields.
  • Example: Synthesis of 1,2,3-triazole analogs with hydroxyl side chains has been demonstrated with yields ranging from 76% to 90%.

Post-Synthetic Amination

If the triazole ring is formed without the amino group, amination can be introduced via:

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Advantages Notes
Cyclization of glyoxal bishydrazone to 1-amino-1,2,3-triazole Glyoxal bishydrazone, H2O2, MnO2 or W(VI) oxide, 5–80°C, 2–15 h 74 Industrial scale, environmentally friendly Avoids toxic reagents, scalable
Alkylation with 3-bromopropanol 1-amino-1,2,3-triazole, 3-bromopropanol, K2CO3, DMF, reflux 65–80 Direct side chain introduction Requires careful control to avoid side reactions
CuAAC “Click” Chemistry Azide-propanol derivative, terminal alkyne, CuI catalyst, aqueous medium, RT to 90°C 76–90 High regioselectivity, mild conditions Versatile for various substitutions
Post-synthetic amination Halogenated triazole, NH3 or amine source, catalytic conditions 60–75 Allows late-stage functionalization May require additional purification

Research Findings and Spectroscopic Characterization

  • NMR Spectroscopy: Characteristic singlets for triazole protons appear around δ 7.8–8.0 ppm in ^1H NMR, with amino protons showing broad signals at higher chemical shifts (δ > 10 ppm). The propanol side chain protons resonate in the range δ 3.3–4.0 ppm for hydroxyl and methylene groups.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 3-(4-amino-2H-1,2,3-triazol-2-yl)propan-1-ol confirm the successful synthesis.
  • Purification: Standard chromatographic techniques and recrystallization provide high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce various esters or ethers.

Scientific Research Applications

3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

  • Structure: Contains a hydroxymethyl (-CH2OH) substituent on the triazole ring instead of an amino group.
  • Synthesis: Prepared via click chemistry using propargyl alcohol and 3-azidopropanol, yielding a viscous oil (68% yield) .
  • Physical/Chemical Properties :
    • Molecular weight: 157.17 g/mol.
    • FTIR: Broad O-H stretch at 3382 cm⁻¹, indicating strong hydrogen bonding.
    • NMR: Distinct signals at δ7.66 ppm (triazole proton) and δ4.63 ppm (hydroxymethyl group) .
  • However, the amino group in the target compound may offer stronger nucleophilic or catalytic properties.

3-(1H-Imidazol-5-yl)propan-1-ol

  • Structure : Replaces the triazole ring with an imidazole ring.
  • Synthesis : Purified via aqueous heating and filtration, yielding a white solid (61% yield) .
  • Physical/Chemical Properties :
    • Molecular weight: 126.14 g/mol (MS: m/z 127 [M+1]).
  • Comparison: Imidazole’s dual nitrogen atoms enable broader pH-dependent solubility and metal coordination compared to triazole. The target compound’s amino-triazole may exhibit superior thermal stability due to reduced ring strain .

3-(1,2,4-Triazol-1-yl)-L-alanine

  • Structure: Amino acid derivative with a 1,2,4-triazole substituent.
  • Key Features : CAS 4819-36-7; molecular formula C5H8N4O2.
  • Comparison: The L-alanine backbone introduces chirality, making it relevant in enzymology. The target compound’s propanol chain may confer higher flexibility, enhancing binding to hydrophobic targets .

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Structure: Bulky substituents (chlorophenyl, cyclopropyl) attached to a triazole-containing butanol.
  • Key Features: Matched synonyms include stereochemical variants.
  • Comparison : The chlorophenyl group enhances lipophilicity, favoring membrane permeability in pharmaceuticals. The target compound’s simpler structure may reduce metabolic toxicity .

Biological Activity

3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

The molecular formula of this compound is C5H10N4OC_5H_10N_4O with a molecular weight of approximately 142.16 g/mol. The compound features a triazole ring, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the anticancer properties of several triazole derivatives against breast cancer (MCF-7) and melanoma (A-375) cell lines. The results indicated that some derivatives exhibited IC50 values lower than that of methotrexate (MTX), a standard chemotherapy drug. For example:

CompoundCell LineIC50 (µM)
12jA-375323 ± 2.6
12kMCF-7175 ± 3.2
MTXA-375418 ± 2
MTXMCF-7343 ± 3.6

These findings suggest that triazole derivatives can be more potent than traditional treatments in certain contexts .

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, docking studies have shown strong binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR), suggesting these targets could be pivotal in mediating the anticancer effects observed .

Antimicrobial Activity

Apart from anticancer properties, triazoles are recognized for their antimicrobial activities. Research indicates that they can exhibit significant effects against various bacterial and fungal strains.

Example: Antimicrobial Efficacy

A review highlighted that several triazole derivatives possess broad-spectrum antimicrobial activity. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of triazole compounds. Most derivatives follow Lipinski's rule of five, indicating favorable oral bioavailability. Toxicity assessments conducted on normal cell lines (e.g., HEK-293) revealed that many compounds had low toxicity profiles compared to their anticancer efficacy .

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